molecular formula C13H21NO4 B8226498 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B8226498
M. Wt: 255.31 g/mol
InChI Key: ZRWHHHKRQKVBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest in the field of organic chemistry. It features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and potential applications in drug discovery and materials science. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to generate the bicyclo[1.1.1]pentane core on demand, which can then be derivatized into various species . This approach allows for high throughput and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing compounds, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core can mimic the spatial arrangement of aromatic rings, allowing it to interact with biological targets in a similar manner. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both the bicyclo[1.1.1]pentane core and the Boc-protected amino group. This combination allows for versatile applications in organic synthesis, drug discovery, and materials science .

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)7-13-4-8(5-13)6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWHHHKRQKVBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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